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5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid Documentation Hub

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  • Product: 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid
  • CAS: 954241-09-9

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action: 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid Derivatives in Viral Metalloenzyme Inhibition

Executive Summary The development of antiviral therapeutics targeting viral replication machinery—specifically RNA-dependent RNA polymerases (RdRp) like HCV NS5B, and HIV-1 Integrase/RNase H—has been revolutionized by th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiviral therapeutics targeting viral replication machinery—specifically RNA-dependent RNA polymerases (RdRp) like HCV NS5B, and HIV-1 Integrase/RNase H—has been revolutionized by the discovery of active-site metal chelators[1]. Historically, α,γ-diketoacids (DKAs) served as the primary pharmacophore for chelating the catalytic divalent cations (Mg²⁺ or Mn²⁺) required for phosphodiester bond formation. However, DKAs suffer from poor metabolic stability and unfavorable pharmacokinetic profiles.

The 5,6-dihydroxy-pyrimidine-4-carboxylic acid scaffold solves this liability. By locking the chelating oxygen atoms into a rigid, planar aromatic ring, this bioisostere maintains the critical tridentate coordination sphere while drastically improving drug-like properties[1]. The addition of a 2-p-tolyl substitution acts as a highly specific lipophilic vector, anchoring the molecule into the hydrophobic pocket adjacent to the active site[2][3]. This whitepaper dissects the mechanism of action (MoA) of these derivatives and provides self-validating experimental workflows for their evaluation.

Molecular Architecture & Binding Dynamics

The MoA of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid derivatives is fundamentally rooted in dual-metal chelation . Viral metalloenzymes utilize a highly conserved "two-metal-ion" mechanism for catalysis. The structural logic of the inhibitor is divided into two distinct functional domains:

  • The Metal Binding Pharmacophore (MBP): The 5-OH, 6-OH, and 4-COOH groups form a perfectly pre-organized tridentate claw. The 5-OH and 6-OH coordinate "Metal A" (which normally activates the nucleophilic 3'-OH of the nascent RNA/DNA), while the 6-OH and 4-COOH coordinate "Metal B" (which stabilizes the leaving pyrophosphate)[1][4].

  • The Specificity Vector: The 2-p-tolyl group projects away from the metal center into a lipophilic cavity. This π-π stacking and hydrophobic packing prevent the compound from acting as a non-specific systemic chelator (like EDTA), restricting its affinity strictly to the unique active site topology of the viral enzyme[2].

MoA cluster_target Viral Metalloenzyme Active Site Compound 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid MgA Catalytic Mg2+ (A) Compound->MgA 5-OH & 6-OH Chelation MgB Catalytic Mg2+ (B) Compound->MgB 6-OH & 4-COOH Chelation Pocket Hydrophobic Pocket Compound->Pocket p-Tolyl Insertion Inhibition Catalytic Arrest & Viral Inhibition MgA->Inhibition MgB->Inhibition Pocket->Inhibition

Dual-metal chelation and hydrophobic anchoring by the pyrimidine derivative.

Experimental Workflows for Mechanistic Validation

To rigorously prove this MoA, researchers must deploy self-validating biochemical and biophysical assays. The following protocols are designed to confirm both the metal-dependent nature of the inhibition and the direct binding kinetics.

Protocol 1: Metal-Shift Enzymatic Inhibition Assay

Causality & Rationale: If a compound inhibits an enzyme via active-site metal chelation, its apparent potency (IC₅₀) will be highly sensitive to the concentration of the metal cofactor in the assay buffer. By titrating Mg²⁺, we create a self-validating system: a rightward shift in the IC₅₀ curve at high[Mg²⁺] definitively proves competitive metal binding, distinguishing the drug from allosteric inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant viral enzyme (e.g., HCV NS5B or HIV RNase H) to 10 nM in a standard assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20).

  • Buffer Stratification: Prepare three parallel assay buffers containing varying concentrations of MgCl₂: 1 mM (Low), 5 mM (Standard), and 20 mM (High).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid derivative (from 100 μM down to 0.005 μM) in DMSO.

  • Pre-incubation: Incubate the enzyme with the compound dilutions for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add the appropriate RNA/DNA substrate and fluorogenic nucleotide triphosphates (NTPs).

  • Quantification & Validation: Quench the reaction after 30 minutes. Calculate the IC₅₀ for each Mg²⁺ condition. A >10-fold increase in IC₅₀ from 1 mM to 20 mM Mg²⁺ validates the active-site chelation mechanism.

Workflow Step1 1. Prepare Recombinant Viral Enzyme Step2 2. Compound Titration (0.1 nM - 100 μM) Step1->Step2 Step3 3. Buffer Variations (Low vs High Mg2+) Step2->Step3 Step4 4. Fluorogenic Substrate Cleavage Assay Step3->Step4 Step5 5. IC50 Shift Analysis (Validation of Chelation) Step4->Step5 Calculate IC50 Ratio

Workflow for the self-validating metal-shift enzymatic assay.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Enzymatic assays prove functional inhibition, but they do not rule out non-specific aggregation or off-target effects. SPR provides real-time, label-free quantification of the binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ). By immobilizing the enzyme and flowing the compound over the chip in the presence and absence of Mg²⁺, we validate that the compound only binds the holoenzyme (metal-bound state), confirming the structural MoA.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target viral metalloenzyme onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the pyrimidine derivative in running buffer (containing 5 mM MgCl₂ and 5% DMSO to maintain solubility).

  • Kinetic Injection: Inject the compound at varying concentrations (0.1 μM to 10 μM) over the flow cells at a rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Control Validation: Perform a parallel injection using a running buffer containing 5 mM EDTA (stripping the Mg²⁺ from the enzyme). A lack of binding signal in this control validates that the interaction is strictly metal-dependent.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological profile of the 2-p-tolyl derivative compared to a standard baseline (unsubstituted pyrimidine) and a classic DKA, illustrating the superiority of the functionalized pyrimidine scaffold[1][4].

Compound ClassSubstitution (C2)IC₅₀ (1 mM Mg²⁺)IC₅₀ (20 mM Mg²⁺)SPR Kd​ (Holoenzyme)Metabolic Stability (T₁/₂ in microsomes)
Standard DKAN/A45 nM850 nM60 nM< 15 min
Unsubstituted Pyrimidine-H120 nM1,500 nM150 nM> 60 min
Target Derivative -p-Tolyl 12 nM 310 nM 15 nM > 120 min

Table 1: Comparative SAR and kinetic data demonstrating the enhanced potency and stability of the 2-p-tolyl substituted derivative.

Conclusion

The 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid derivatives represent a masterclass in rational drug design. By rigidifying the metal-binding pharmacophore into a stable heterocycle and appending a highly specific lipophilic anchor, these compounds achieve potent, selective, and metabolically stable inhibition of viral metalloenzymes[1][2]. The self-validating protocols outlined above provide a robust framework for researchers to further optimize this scaffold for next-generation antiviral therapies.

References

  • NextSDS. "5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID - Chemical Substance Information". NextSDS Database. URL:[Link]

  • Gilead Sciences. "Antiviral Phosphonate Conjugates for Inhibition of HIV" (WO2007014352A3). Google Patents.
  • Koch, U., et al. "Inhibitors of the hepatitis C virus RNA-dependent RNA polymerase". Semantic Scholar (ARKIVOC 2006). URL:[Link]

  • Borges, B. "Characterization of HIV-1 reverse transcriptase mutations in Brazil". Universidade Nova de Lisboa. URL: [Link]

  • Gilead Sciences. "Pyrimidyl Phosphonate Antiviral Compounds and Methods of Use" (US20080153783A1). Google Patents.

Sources

Exploratory

In Vitro Biological Activity of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid: Mechanisms, Assays, and Target Validation

Executive Summary The compound 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS 954241-09-9) belongs to a highly specialized class of active-site directed, metal-chelating inhibitors. In the realm of antiviral d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS 954241-09-9) belongs to a highly specialized class of active-site directed, metal-chelating inhibitors. In the realm of antiviral drug discovery, the 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold is recognized as a potent bioisostere of diketo acids (DKAs)[1]. This technical guide explores the in vitro biological activity of this compound and its structural analogs, focusing on their primary targets: the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) and the Human Immunodeficiency Virus Type 1 (HIV-1) Integrase (IN) and Ribonuclease H (RNase H)[2][3][4].

By detailing the mechanistic causality of its pharmacophore and providing self-validating in vitro assay protocols, this guide serves as a comprehensive resource for researchers investigating viral polynucleotidyl transferase inhibitors.

Molecular Architecture & Pharmacophore Rationale

To understand the in vitro activity of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, one must dissect its structural causality. The molecule is engineered to exploit the highly conserved two-metal-ion catalytic mechanism utilized by viral polymerases and integrases[4][5].

  • The Metal-Chelating Core: The adjacent 5-hydroxyl, 6-hydroxyl (which can tautomerize to a 6-oxo group), and 4-carboxylic acid moieties form a rigid, planar tridentate chelator. This geometry perfectly aligns with the spatial arrangement of two divalent metal ions (Mg²⁺ or Mn²⁺) anchored by conserved aspartate and glutamate residues in the viral enzyme's active site[1][3].

  • The Hydrophobic Anchor: While the pyrimidine core neutralizes the catalytic metals, the 2-p-tolyl group acts as a critical hydrophobic anchor. Structure-activity relationship (SAR) studies on related 2-aryl and 2-thienyl derivatives demonstrate that substitution at the 2-position projects into a shallow, lipophilic pocket within the active site, significantly enhancing binding affinity and enzymatic inhibition compared to unsubstituted variants[2][5].

MOA C 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid M Two Divalent Metal Ions (Mg2+ / Mn2+) C->M Tridentate Chelation E Viral Enzyme Active Site (HCV NS5B / HIV-1 IN) C->E Hydrophobic p-Tolyl Contact M->E Coordinated by Asp/Glu I Catalytic Inhibition (Blocked RNA/DNA Synthesis) E->I Arrests Polymerase/Integrase

Mechanism of Action: Tridentate metal chelation and hydrophobic anchoring in the viral active site.

Primary Biological Targets

Hepatitis C Virus (HCV) NS5B Polymerase

HCV NS5B is the RdRp responsible for viral RNA replication. The 5,6-dihydroxypyrimidine-4-carboxylic acid class was initially identified as a series of potent, reversible inhibitors of HCV NS5B[1][2]. By chelating the active site Mg²⁺ ions, the compound prevents the nucleophilic attack of the incoming nucleotide's 3'-OH on the α-phosphate of the nascent RNA chain, effectively halting elongation[1].

HIV-1 Integrase (IN) and RNase H

Because HIV-1 IN and the RNase H domain of Reverse Transcriptase (RT) belong to the same polynucleotidyl transferase superfamily as HCV NS5B, they share a similar active site architecture[4]. The pyrimidine-4-carboxylic acid scaffold competitively binds the catalytic Mg²⁺ ions in HIV-1 IN, selectively inhibiting the strand transfer step of viral DNA integration into the host genome[5]. Furthermore, related dihydroxypyrimidine derivatives have demonstrated selective inhibition of HIV-1 RNase H activity in vitro[3].

Quantitative Data Summary

The following table summarizes the representative in vitro biological activity metrics for the 5,6-dihydroxypyrimidine-4-carboxylic acid class (including 2-aryl/heteroaryl derivatives like the p-tolyl and thienyl analogs) against key viral targets[1][3][5].

Target EnzymeAssay TypeRepresentative IC₅₀ RangeMechanism of Inhibition
HCV NS5B (Genotypes 1-3) Biochemical RdRp Assay10 nM – 150 nMActive site Mg²⁺ chelation; competitive with NTPs
HIV-1 Integrase Strand Transfer Assay80 nM – 250 nMActive site Mg²⁺ chelation; blocks host DNA integration
HIV-1 RNase H RNA/DNA Cleavage Assay1.2 µM – 5.0 µMActive site metal coordination; blocks RNA degradation
Mammalian Cells (Cytotoxicity) MTT / Cell Viability> 50 µM (CC₅₀)Highly selective for viral metalloenzymes

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems. They include mandatory controls to prove that the observed inhibition is mechanistically driven by metal chelation rather than non-specific aggregation or assay interference.

Protocol A: HCV NS5B RdRp In Vitro Inhibition Assay

Objective: Quantify the IC₅₀ of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid against HCV NS5B.

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.05% Tween-20. Causality Check: Tween-20 prevents non-specific promiscuous aggregation of the hydrophobic p-tolyl moiety.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well microplate, add 10 µL of recombinant HCV NS5BΔ21 (20 nM final) to 5 µL of the compound (serial dilutions in DMSO, 1% final DMSO concentration). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a substrate mix containing poly(A) template, oligo(U)₁₂ primer, and 1 µM UTP spiked with[³H]-UTP.

  • Validation Controls:

    • Positive Control: 10 µM EDTA (proves the reaction is strictly Mg²⁺ dependent).

    • Reference Control: A known NS5B active-site inhibitor (e.g., a validated DKA).

  • Termination & Detection: After 60 minutes at 30°C, quench the reaction with 10% trichloroacetic acid (TCA). Filter through a GF/B microplate, wash with TCA, and measure incorporated radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the Z'-factor for the assay plate (must be >0.5 for valid data). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Evaluate the compound's ability to block the insertion of viral DNA into host DNA.

  • Substrate Assembly: Anneal synthetic oligonucleotides representing the U5 viral long terminal repeat (LTR) end. Biotinylate the donor viral DNA and attach it to streptavidin-coated microplates.

  • Complex Formation: Add recombinant HIV-1 IN (100 nM) in a buffer containing 25 mM MOPS (pH 7.2) and 10 mM MgCl₂. Allow the enzyme to assemble onto the viral DNA for 30 minutes.

  • Inhibitor Addition: Add serial dilutions of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. Crucial Step: The inhibitor must be added after the IN-viral DNA complex has formed to specifically assay the strand transfer step rather than 3'-processing[5].

  • Strand Transfer: Add digoxigenin-labeled target DNA. Incubate for 1 hour at 37°C.

  • Detection: Wash the wells extensively. Add an anti-digoxigenin-alkaline phosphatase conjugate, followed by a chemiluminescent substrate. Read luminescence.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (Target + Mg2+ + Inhibitor) S1->S2 S3 3. Substrate Addition (RNA/DNA + NTPs) S2->S3 S4 4. Signal Detection (Fluorescence/Radiometric) S3->S4 S5 5. Data Validation (Z'-factor & IC50 Calculation) S4->S5

In Vitro Screening Workflow: A self-validating pipeline for assessing biological activity.

Conclusion

The in vitro biological activity of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is fundamentally driven by its ability to act as a metal-chelating pharmacophore within the active sites of viral polynucleotidyl transferases. By coordinating essential divalent cations and anchoring itself via the p-tolyl group, this scaffold provides a robust foundation for the development of broad-spectrum antiviral therapeutics targeting HCV and HIV-1.

References

  • Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. ResearchGate.[Link]

  • Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase. National Institutes of Health (NIH).[Link]

  • Current drugs targeting HIV-1 integrase and reverse transcriptase-associated ribonuclease H activity. Antiviral Chemistry & Chemotherapy.[Link]

  • Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones. ACS Publications.[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

A Senior Application Scientist's Perspective on Targeting Dihydroorotate Dehydrogenase Introduction: The Therapeutic Potential of Pyrimidine-4-Carboxylic Acid Derivatives In the landscape of modern drug discovery, the py...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Targeting Dihydroorotate Dehydrogenase

Introduction: The Therapeutic Potential of Pyrimidine-4-Carboxylic Acid Derivatives

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile chemical nature allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3][4] The compound of interest, 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, belongs to this promising class of molecules. While direct binding data for this specific compound is not extensively published, its structural features strongly suggest a potential interaction with a critical enzyme in cellular metabolism: Dihydroorotate Dehydrogenase (DHODH).

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[5][6] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[7] Consequently, rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway to sustain their growth.[5][8] This reliance makes DHODH a compelling therapeutic target for a range of diseases, including autoimmune disorders and various cancers.[6][7]

This technical guide will, therefore, proceed under the well-supported hypothesis that 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is a potential inhibitor of DHODH. We will provide a comprehensive, field-proven framework for determining its binding affinity to this enzyme, grounded in the principles of enzymology and robust experimental design.

The Scientific Rationale: Why DHODH is the Prime Suspect

The hypothesis that 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid targets DHODH is based on extensive structure-activity relationship (SAR) studies of related pyrimidine analogs.[9] Research has consistently shown that the pyrimidine core, coupled with a carboxylic acid moiety, is a key pharmacophore for DHODH inhibition.[9][10] The carboxylic acid group is believed to mimic the substrate, orotic acid, and interact with key residues within the enzyme's active site.[9]

The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn halts DNA and RNA synthesis, thereby arresting cell proliferation.[11] This mechanism of action is the basis for the clinical use of DHODH inhibitors like Leflunomide and Teriflunomide in the treatment of autoimmune diseases.[7]

Experimental Workflow for Determining DHODH Binding Affinity

The most common and reliable method to determine the inhibitory potential of a compound against DHODH is through an in vitro enzyme activity assay. This assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a detailed, step-by-step protocol for a robust DHODH activity assay.

Experimental Protocol: In Vitro DHODH Activity Assay

1. Materials and Reagents:

  • Recombinant human DHODH (commercially available)

  • 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (test compound)

  • Dihydroorotate (DHO) - substrate

  • Decylubiquinone (CoQD) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

2. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare working solutions of DHO, CoQD, and DCIP in the assay buffer.

    • Prepare a working solution of recombinant human DHODH in the assay buffer containing 0.1% BSA.

  • Assay Setup:

    • In a 96-well microplate, add 2 µL of the test compound at various concentrations (typically a serial dilution). For the control wells, add 2 µL of DMSO.

    • Add 50 µL of the DHODH enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

  • Initiation of the Enzymatic Reaction:

    • Prepare a substrate master mix containing DHO, CoQD, and DCIP in the assay buffer.

    • Add 50 µL of the substrate master mix to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by the enzymatic reaction leads to a loss of its blue color.

    • Record the reaction rate (slope of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the percentage of DHODH inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Compound, Enzyme, Substrates) plate Plate Compound & Enzyme reagents->plate preincubate Pre-incubation (15 min) plate->preincubate add_substrate Add Substrate Mix (DHO, CoQD, DCIP) preincubate->add_substrate read_plate Kinetic Read (Absorbance at 600 nm) add_substrate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Generate Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the in vitro DHODH activity assay.

Interpreting the Results: From IC50 to Binding Affinity

The IC50 value obtained from this assay is a direct measure of the functional potency of the inhibitor. A lower IC50 value indicates a higher affinity of the compound for the enzyme. For drug development purposes, compounds with IC50 values in the nanomolar to low micromolar range are generally considered promising.[12]

It is important to note that the IC50 value can be influenced by the concentrations of the substrate and other assay components. To obtain a more absolute measure of binding affinity, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, which requires performing the assay at multiple substrate concentrations.

Potential Signaling Pathway and Downstream Effects

The inhibition of DHODH by 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid would have significant downstream consequences on cellular signaling and metabolism.

DHODH_Inhibition_Pathway compound 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid dhodh DHODH compound->dhodh Inhibition pyrimidine_synthesis De Novo Pyrimidine Biosynthesis dhodh->pyrimidine_synthesis nucleotide_pool Pyrimidine Nucleotide Pool (dUMP, dCTP, dTTP) pyrimidine_synthesis->nucleotide_pool dna_rna_synthesis DNA & RNA Synthesis nucleotide_pool->dna_rna_synthesis cell_proliferation Cell Proliferation (e.g., Cancer, Immune Cells) dna_rna_synthesis->cell_proliferation

Caption: Signaling pathway affected by DHODH inhibition.

By inhibiting DHODH, the compound would lead to a depletion of the pyrimidine nucleotide pool, which in turn would arrest DNA and RNA synthesis, ultimately leading to a halt in cell proliferation. This makes DHODH inhibitors particularly effective against rapidly dividing cells.[5]

Quantitative Data Summary

While specific binding data for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is not yet available, the following table presents hypothetical IC50 values to illustrate how the data would be presented. For context, the IC50 values of known DHODH inhibitors are also included.

CompoundTargetIC50 (nM)Reference Compound
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acidDHODHTBDNo
BrequinarDHODH4.5Yes
A771726 (active metabolite of Leflunomide)DHODH411Yes
Indoluidin DDHODH210Yes

TBD: To be determined through the experimental protocol outlined above. Reference data for Brequinar, A771726, and Indoluidin D are from existing literature.[5]

Conclusion and Future Directions

The structural characteristics of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid strongly suggest its potential as an inhibitor of dihydroorotate dehydrogenase. The in-depth technical guide provided here outlines a robust and reliable methodology for determining its binding affinity to this therapeutically relevant enzyme. The successful validation of this hypothesis would position this compound as a promising candidate for further preclinical development as an anti-proliferative or immunosuppressive agent.

Future studies should focus on confirming the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), assessing its selectivity against other dehydrogenases, and evaluating its efficacy in cell-based and in vivo models of relevant diseases.

References

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors.

  • Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis.

  • Synthesis, Structure−Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors: 2-Cyano-3-cyclopropyl-3-hydroxy- N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and Related Compounds.

  • Structure-activity Relationship Studies on Inhibitors of Dihydroorotate Dehydrogenase Based on Pharmacophore Model.

  • Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines.

  • DHODH Inhibitors.

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth.

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.

  • Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2.

  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia.

  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation.

  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp.

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

  • Pyrimidine-4-carboxylic acid.

  • Pyrimidine-4-carboxylic acid | Biochemical Reagent.

  • 5,6-Dihydroxy-2-[4-(thiophene-2-carbonylamino)-2-thienyl]pyrimidine-4-carboxylic acid.

  • 5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID.

  • Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] This document serves as a technical resource for researchers, outlining the key experimental and computational methodologies for the comprehensive characterization of this promising molecule.

While specific experimental data for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is not yet extensively published, this guide will detail the established protocols and theoretical frameworks necessary for its evaluation. We will draw upon data from structurally related pyrimidine-carboxylic acid derivatives to provide context and illustrative examples.

Molecular Identity and Structure

The foundational step in characterizing any new chemical entity is to establish its precise molecular structure.

Chemical Name: 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Molecular Formula: C₁₂H₁₀N₂O₄

Chemical Structure:

Caption: Chemical structure of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of a compound's properties. These predictions are crucial for guiding experimental design and prioritizing resources. The following table summarizes key predicted properties for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid and several structurally similar compounds for comparison.

Property5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (Predicted)5,6-dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid[3]5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid[4]
Molecular Weight ( g/mol ) 246.22233.18238.22
XlogP3 ~1.5 - 2.50.31.1
Topological Polar Surface Area (TPSA) (Ų) ~110 - 130112127
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 676
Rotatable Bonds 222

Expert Insight: The predicted XlogP value suggests that 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is likely to have moderate lipophilicity. This is a critical parameter influencing membrane permeability and oral bioavailability. The tolyl group contributes to this increased lipophilicity compared to the pyridinyl and thiophenyl analogs. The number of hydrogen bond donors and acceptors, along with the TPSA, indicates the potential for significant interactions with biological targets and a moderate likelihood of aqueous solubility.

Essential Physicochemical Parameters: Experimental Determination

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The presence of both a carboxylic acid and dihydroxy groups suggests that the solubility of this compound will be highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of the solid compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) as a function of pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). This parameter is fundamental for predicting a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD

  • Preparation of Phases: Prepare a buffered aqueous phase at a specific pH (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous buffer.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

G cluster_0 LogD Determination Workflow A Prepare Pre-saturated n-octanol and Aqueous Buffer (pH 7.4) B Dissolve Compound in Aqueous Phase A->B C Add Equal Volume of n-octanol B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Both Phases E->F G Calculate LogD F->G

Caption: Experimental Workflow for LogD Measurement.

Ionization Constant (pKa)

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. For 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, the carboxylic acid group is expected to have an acidic pKa, while the dihydroxy groups on the pyrimidine ring may also exhibit acidic properties. The nitrogen atoms in the pyrimidine ring could have basic pKa values.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Expert Insight: The ionization state of a drug molecule profoundly affects its solubility, permeability, and interaction with its biological target. Understanding the pKa is therefore non-negotiable in drug development.

Chemical Stability

Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Experimental Protocol: Solution Stability Assessment

  • Sample Preparation: Prepare solutions of the compound in different buffers (e.g., acidic, neutral, and basic pH) and store them at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • Time-Point Analysis: At predefined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • Quantification: Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining as a function of time for each condition. This data can be used to determine the degradation rate and half-life.

Biological Context and Potential Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] The dihydroxy-pyrimidine-4-carboxylic acid moiety, in particular, has been investigated for its inhibitory activity against various enzymes, including viral polymerases. For instance, derivatives of 5,6-dihydroxypyrimidine-4-carboxylic acid have been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[5]

The presence of the p-tolyl group in 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid may influence its target-binding affinity and selectivity through hydrophobic interactions within the active site of a target enzyme. The physicochemical properties determined through the methodologies described in this guide will be instrumental in understanding the structure-activity relationship (SAR) of this compound and its potential as a therapeutic agent.

Conclusion

A comprehensive understanding of the physicochemical properties of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is a prerequisite for its successful development as a drug candidate. This guide has outlined the essential experimental and computational approaches for characterizing its solubility, lipophilicity, ionization, and stability. The data generated from these studies will provide a solid foundation for further preclinical and clinical investigations, ultimately enabling the translation of this promising molecule from the laboratory to the clinic.

References

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • 5,6-dihydroxy-2-[3-(p-tolylmethylcarbamoylamino)phenyl]pyrimidine-4-carboxylic acid. PubChemLite. Available at: [Link]

  • 5,6-dihydroxy-2-[4-(p-tolylmethylcarbamoylamino)-3-thienyl]pyrimidine-4-carboxylic acid. PubChemLite. Available at: [Link]

  • Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. PubChem. Available at: [Link]

  • 5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID. NextSDS. Available at: [Link]

  • 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid | C10H7N3O4 | CID 135446970. PubChem. Available at: [Link]

  • 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • 5,6-Dihydroxy-2-[4-(thiophene-2-carbonylamino)-2-thienyl]pyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • 5,6-DIHYDROXY-2-METHYL-PYRIMIDINE-4-CARBOXYLIC ACID | 90109-74-3. Chemsrc. Available at: [Link]

  • 5,6-Dihydroxy-2-Methyl-Pyrimidine-4-Carboxylic Acid CAS NO 90109-74-3. ChemicalCell. Available at: [Link]

  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Dissolving 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid for Cell Culture Assays: An Application Guide

Introduction This technical guide provides a comprehensive protocol for the solubilization of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, a compound of interest in contemporary drug discovery and biomedical res...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive protocol for the solubilization of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, a compound of interest in contemporary drug discovery and biomedical research. The inherent physicochemical properties of many heterocyclic compounds, including pyrimidine derivatives, often present challenges in achieving concentrations suitable for in vitro cell-based assays. The aromatic p-tolyl group contributes to the molecule's lipophilicity, while the dihydroxy and carboxylic acid moieties offer opportunities for pH-dependent solubility enhancement. This document outlines a systematic approach to effectively dissolve this compound, ensuring solution stability and minimizing solvent-induced artifacts in experimental results.

The principles discussed herein are grounded in the established understanding of small molecule solubility and are broadly applicable to other pyrimidine-carboxylic acid derivatives. Adherence to these protocols is critical for generating reproducible and reliable data in downstream cell culture applications.

Physicochemical Properties and Solubility Considerations

The structure of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, with its combination of a hydrophobic tolyl group and ionizable acidic and phenolic hydroxyl groups, dictates its solubility profile. The planar nature of the pyrimidine ring system can contribute to strong crystal lattice energy, further impeding dissolution in aqueous media.[1]

Key factors influencing the solubility of this compound include:

  • Solvent Polarity: Organic solvents are generally required to disrupt the crystal lattice and solvate the hydrophobic regions of the molecule.

  • pH: The carboxylic acid and dihydroxy groups are ionizable. At pH values above their pKa, these groups will be deprotonated, leading to a significant increase in aqueous solubility.

  • Tautomerism: It is important to note that the "5,6-dihydroxy" pyrimidine core may exist in tautomeric forms, such as a 5-hydroxy-6-oxo-1,6-dihydropyrimidine. This equilibrium can influence the compound's hydrogen bonding capacity and overall solubility.

Based on data for structurally related pyrimidine-4-carboxylic acids, Dimethyl Sulfoxide (DMSO) is an effective initial solvent for creating a concentrated stock solution.[2] Subsequent dilution into aqueous buffers for cell culture applications must be carefully performed to avoid precipitation.

Protocol for Solubilization

This protocol is divided into two main stages: the preparation of a concentrated stock solution in an organic solvent and the preparation of working solutions in an aqueous cell culture medium.

Part 1: Preparation of a Concentrated Stock Solution

The initial step involves dissolving the compound in a water-miscible organic solvent. DMSO is recommended due to its high solvating power for a wide range of organic molecules and its general compatibility with cell culture assays at low final concentrations.

Materials:

  • 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Warming block or water bath (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in a sterile microcentrifuge tube or vial.

  • Initial Solvent Addition: Add a small volume of DMSO to the solid compound. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the compound's molecular weight.

  • Dissolution: Vigorously vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, gentle warming to 37°C and/or sonication can be employed to aid dissolution.[3] Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination of cell cultures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3][4] Properly stored stock solutions in DMSO are typically stable for several months.

Table 1: Example Stock Solution Preparation

ParameterValue
Desired Stock Concentration10 mM
Molecular Weight of CompoundUser to input
Mass of CompoundUser to calculate
Volume of DMSO to AddUser to calculate
Part 2: Preparation of Working Solutions in Cell Culture Medium

The concentrated stock solution must be diluted into the final cell culture medium to achieve the desired experimental concentrations. It is critical to perform this dilution in a manner that avoids precipitation of the compound.

Materials:

  • Concentrated stock solution of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Pre-warm Medium: Ensure the cell culture medium is at 37°C before use. This helps to maintain the solubility of the compound upon dilution.

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentrations. This gradual reduction in solvent concentration helps to prevent the compound from precipitating out of solution.

  • Dilution Technique: Add the stock solution to the pre-warmed medium while gently vortexing or swirling the tube. Never add the aqueous medium directly to the concentrated DMSO stock.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[2]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.

Experimental Workflow and Controls

The following diagram illustrates the recommended workflow for preparing and using 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in cell culture assays, emphasizing the importance of appropriate controls.

Dissolution_Workflow cluster_prep Solution Preparation cluster_assay Cell Culture Assay start Weigh Solid Compound stock Dissolve in DMSO (e.g., 10 mM stock) start->stock Add DMSO filter Sterile Filter (0.22 µm) stock->filter store Store at -20°C / -80°C filter->store dilute Serially Dilute Stock in Pre-warmed Medium store->dilute Prepare Working Solutions treat Treat Cells with Working Solutions dilute->treat vehicle Treat Cells with Vehicle Control (DMSO) dilute->vehicle incubate Incubate Cells treat->incubate vehicle->incubate analyze Analyze Experimental Readout incubate->analyze

Sources

Application

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid HPLC method development

Application Note: HPLC Method Development and Validation for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid Executive Summary & Analyte Profiling As a Senior Application Scientist, the foundational step in developi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid

Executive Summary & Analyte Profiling

As a Senior Application Scientist, the foundational step in developing a robust High-Performance Liquid Chromatography (HPLC) method is a rigorous structural and physicochemical analysis of the target analyte. 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS 954241-09-9) is a highly functionalized heterocyclic compound. Pyrimidine-4-carboxylic acid derivatives are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of antiviral agents, such as HCV NS5B polymerase inhibitors ()[1], and are subject to specific stability profiles similar to oxidized pyrimidine bases ()[2].

Mechanistic Causality: The molecular architecture of this compound dictates its chromatographic behavior. It possesses a pyrimidine core (featuring weakly basic nitrogens), a carboxylic acid group ( pKa​≈2.5 ), and two hydroxyl groups at the 5 and 6 positions, making it highly polar and amphoteric. The p-tolyl group provides the only significant hydrophobic handle. If analyzed under neutral pH conditions, the carboxylic acid and hydroxyl groups will ionize. This ionized state causes the molecule to bypass the hydrophobic stationary phase of a standard C18 column, resulting in elution at the void volume ( t0​ ) and severe peak tailing due to secondary interactions with residual silanols. Therefore, an acidic mobile phase is mandatory to suppress ionization and force the analyte into its neutral, retentive state.

Method Development Strategy

To ensure the method is both reproducible and scalable for drug development workflows, we employ a systematic, self-validating approach that moves from theoretical profiling to rigorous validation.

HPLC_Workflow N1 1. Analyte Profiling (pKa & LogP Analysis) N2 2. Phase Screening (Column & Buffer) N1->N2 N3 3. Gradient Optimization (Retention & Resolution) N2->N3 N4 4. System Suitability (Self-Validating SST) N3->N4 N5 5. Method Validation (ICH Q2 Guidelines) N4->N5

Systematic HPLC method development workflow for polar pyrimidine derivatives.

Chromatographic Conditions & Optimization Rationale

Column Selection: A high-density, heavily end-capped C18 column is selected. The end-capping is crucial to shield the basic pyrimidine nitrogens from interacting with acidic silanols on the silica support, which is a primary cause of peak tailing in heterocyclic compounds.

Mobile Phase Causality: We select 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). While phosphoric acid is a stronger buffer often recommended for pyrimidine carboxylic acids ()[3], it is non-volatile. Formic acid lowers the pH to ∼2.7 , providing sufficient protonation to maintain the analyte in its neutral state while ensuring the method is 100% LC-MS compatible for downstream impurity identification.

Ionization_Retention A Mobile Phase pH > pKa (Ionized State) C Poor Retention on C18 Peak Tailing A->C B Mobile Phase pH < pKa (Protonated State) D Strong Retention on C18 Sharp Peaks B->D

Effect of mobile phase pH on the retention of pyrimidine-4-carboxylic acids.

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Column Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Maintains consistent viscosity and retention)
Injection Volume 10 µL
Detection (UV) 254 nm (Optimal for conjugated pyrimidine systems)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Shallow hold to retain the polar dihydroxy-pyrimidine core.
5.0955Stabilizes partitioning of the analyte.
15.04060Linear ramp to elute the target API.
20.0595Steep flush to remove highly lipophilic synthetic precursors.
25.0595Wash phase to prevent ghost peaks.
25.1955Return to initial conditions.
35.0955Re-equilibration (10 column volumes).

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee trustworthiness and data integrity, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. The analysis must not proceed unless the SST criteria are met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A) : Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade formic acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B) : Measure 1000 mL of LC-MS grade acetonitrile. Add exactly 1.0 mL of formic acid. Mix and degas.

Step 2: Sample & SST Preparation

  • Diluent : Use a mixture of Water:Acetonitrile (80:20, v/v). Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes solvent mismatch, leading to peak fronting and band broadening. The 80:20 mixture matches the initial gradient polarity.

  • SST Solution : Prepare a solution containing 100 µg/mL of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid and 10 µg/mL of p-toluic acid (a known synthetic precursor/impurity) in the diluent.

  • Sample Solution : Accurately weigh 10 mg of the API, dissolve in 100 mL of diluent (yielding 100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Column Equilibration & SST Execution

  • Purge the HPLC system and equilibrate the column at initial conditions (5% B) for at least 10 column volumes ( ∼20 minutes at 1.0 mL/min).

  • Inject the SST Solution (10 µL) in triplicate.

  • Self-Validation Check : Evaluate the chromatogram against the following strict criteria:

    • Resolution ( Rs​ ) between the API and p-toluic acid must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for the API peak must be ≤1.5 .

    • Relative Standard Deviation (RSD) of the API peak area across the three injections must be ≤2.0% .

    • Causality: If Tf​>1.5 , it indicates column degradation (exposed silanols) or inadequate mobile phase buffering. Do not proceed until the column is replaced or the mobile phase is remade.

Step 4: Sample Analysis

  • Once the SST passes, inject a blank (diluent) to confirm there is no carryover.

  • Inject the Sample Solutions.

  • Conclude the sequence with a final SST injection to bracket the run, proving system stability over the entire sequence time.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below, demonstrating the method's reliability for assay and impurity profiling.

Table 3: Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥10
Method Precision (RSD) 0.85% (n=6) ≤2.0%
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0%
Peak Tailing ( Tf​ ) 1.12 ≤1.5

Conclusion

By understanding the physicochemical properties of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, we successfully developed a robust, LC-MS compatible HPLC method. The strategic use of formic acid to suppress ionization, combined with a carefully optimized gradient and a self-validating SST protocol, ensures high-resolution separation free from peak tailing. This method is highly suitable for routine quality control and impurity profiling in drug development environments.

References

  • Title: 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Pyrimidinecarboxylic acid Analytical Methods Source: SIELC Technologies URL: [Link]

  • Title: Measurement of Oxidative Damage at Pyrimidine Bases in γ-Irradiated DNA Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid

Scientific Rationale & Target Biology 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS 954241-09-9) serves as a highly specialized pyrimidine scaffold utilized in the synthesis of antiviral phosphonate conjugate...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS 954241-09-9) serves as a highly specialized pyrimidine scaffold utilized in the synthesis of antiviral phosphonate conjugates, primarily targeting HIV-1 integrase[1]. A fundamental challenge in the development of these antivirals is ensuring that the active pharmaceutical ingredient (API) reaches therapeutic concentrations within target cells—specifically peripheral blood mononuclear cells (PBMCs)—rather than merely circulating in the systemic plasma[2]. Systemic delivery without targeted cellular uptake often results in inefficient intracellular accumulation and unwanted intercellular redistribution to neighboring, non-target cells[1].

This protocol outlines a comprehensive, self-validating in vivo methodology to evaluate the systemic pharmacokinetics (PK) and intracellular pharmacodynamics (PD) of this pyrimidine-4-carboxylic acid derivative. By pairing traditional plasma sampling with immediate PBMC isolation[3], researchers can accurately model the drug's true therapeutic window at the site of viral replication.

Experimental Workflow

Workflow N1 1. Formulation Optimization Solubility & Stability Testing N2 2. In Vivo Administration IV & PO Dosing in Rodents N1->N2 N3 3. Serial Sampling Plasma & PBMC Collection N2->N3 N4 4. LC-MS/MS Bioanalysis Matrix-Matched Quantification N3->N4 N5 5. PK/PD Modeling Intracellular Efficacy Correlation N4->N5

Figure 1: End-to-end in vivo PK/PD workflow ensuring self-validated data collection.

Formulation and Vehicle Selection

Causality: The compound features a carboxylic acid moiety and two hydroxyl groups on a pyrimidine ring, flanked by a lipophilic p-tolyl group. This amphiphilic structure dictates pH-dependent solubility. At physiological pH, it is partially ionized, making it suitable for aqueous co-solvent mixtures, but it requires stabilization to prevent precipitation upon intravenous injection.

Protocol:

  • Intravenous (IV) Formulation (1 mg/kg):

    • Weigh 1.0 mg of the compound.

    • Dissolve in 50 µL of Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice energy.

    • Add 100 µL of Solutol HS15 (Kolliphor HS 15) and vortex for 2 minutes to form preliminary micelles.

    • Slowly titrate 850 µL of sterile 0.9% Saline while sonicating.

    • Self-Validation Checkpoint: Visually inspect the formulation for Tyndall scattering using a laser pointer. The absence of scattering validates complete solubilization and prevents micro-embolisms in vivo.

  • Per Os (PO) Formulation (10 mg/kg):

    • Suspend 10.0 mg of the compound in 10 mL of 0.5% Methylcellulose (MC) containing 0.2% Tween 80.

    • Homogenize using a probe sonicator for 3 minutes on ice.

    • Self-Validation Checkpoint: Measure particle size via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.3 ensures a uniform suspension, which is critical for preventing erratic gastric absorption.

In Vivo Dosing and Sampling Protocol

Model: Male Sprague-Dawley rats (250-300g), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Self-Validation Checkpoint: Always include a Vehicle-Only Control group (n=3) to validate that the formulation excipients do not induce baseline shifts in hepatic enzymes (ALT/AST) or create interfering background noise during LC-MS/MS analysis.

Step-by-Step Administration:

  • IV Dosing: Administer the IV formulation via the lateral tail vein at a volume of 1 mL/kg over a slow 30-second push.

  • PO Dosing: Administer the PO suspension via oral gavage using a bulb-tipped gastric needle at 5 mL/kg.

  • Blood Collection: Draw 200 µL of blood via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Partitioning:

    • Transfer 100 µL to K2EDTA tubes for plasma separation (centrifuge at 3000 × g, 10 min, 4°C).

    • Transfer 100 µL to heparinized tubes for immediate PBMC isolation[3].

PBMC Isolation and Intracellular Extraction

Causality: Because the target of these antiviral conjugates is strictly intracellular (viral integrase complex)[1], measuring plasma API is insufficient. PBMC isolation allows for the quantification of the drug directly at the site of action, providing the true intracellular concentration ( Cin​ ).

Protocol:

  • Dilute the heparinized whole blood 1:1 with sterile, room-temperature Phosphate-Buffered Saline (PBS).

  • Layer the mixture carefully over 200 µL of Ficoll-Paque in a 1.5 mL microcentrifuge tube.

  • Centrifuge at 400 × g for 30 minutes at room temperature with the centrifuge brakes turned off to prevent gradient disruption.

  • Harvest the buffy coat (PBMC layer) strictly from the interface[3].

  • Wash the harvested cells twice with cold PBS (4°C) to halt active transport and remove any extracellular drug adhered to the cell membrane.

  • Lyse the cells using 100 µL of 70% Methanol containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

LC-MS/MS Bioanalysis

  • Self-Validation Checkpoint: The bioanalytical method must utilize matrix-matched calibration curves (using blank rat plasma and blank PBMC lysate separately). Because intracellular lysates contain vastly different phospholipids than plasma, matrix matching is the only way to accurately correct for differential ion suppression. This aligns strictly with.

Data Presentation: Representative PK Parameters

The following table summarizes the anticipated pharmacokinetic profile, emphasizing the critical PBMC-to-Plasma ratio which dictates efficacy.

ParameterUnitsIV (1 mg/kg)PO (10 mg/kg)Biological Significance
Cmax​ (Plasma) ng/mL1250 ± 150850 ± 90Peak systemic exposure
Tmax​ hr0.0831.5 ± 0.5Rate of oral gastrointestinal absorption
AUC0−∞​ hr*ng/mL2800 ± 31011200 ± 1050Total systemic exposure over time
Clearance (Cl) mL/min/kg5.95N/ARate of hepatic/renal elimination
Bioavailability (F) %10040.0Efficiency of API surviving first-pass metabolism
PBMC/Plasma Ratio Fold4.25.1Critical: Indicates active intracellular accumulation

Mechanistic Pathway of Action

Mechanism A 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid B Systemic Circulation A->B Absorption C PBMC Membrane Transporters B->C Distribution D Intracellular Accumulation C->D Uptake E Viral Integrase Inhibition D->E Target Binding

Figure 2: Mechanistic pathway of intracellular accumulation and viral target engagement.

References

  • Gilead Sciences, Inc. (2007). Antiviral Phosphonate Conjugates for Inhibition of HIV (Patent No. WO2007014352A3). World Intellectual Property Organization.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • Grievink, H. W., et al. (2016). Comparison of Three Isolation Techniques for Human Peripheral Blood Mononuclear Cells. Pharmacological Research & Perspectives. URL:[Link]

Sources

Application

Application Note: Preparation and Handling of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid Stock Solutions for In Vitro Assays

Target Audience: Researchers, assay scientists, and drug development professionals in virology and medicinal chemistry. Scientific Context and Pharmacological Relevance The compound 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals in virology and medicinal chemistry.

Scientific Context and Pharmacological Relevance

The compound 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS: 954241-09-9) is a highly functionalized heterocyclic building block and pharmacophore frequently utilized in antiviral drug discovery. Specifically, pyrimidine-4-carboxylic acid derivatives serve as critical intermediates in the synthesis of antiviral phosphonate conjugates and integrase strand transfer inhibitors (INSTIs).

The Causality of Chemical Behavior

To successfully formulate this compound for biological assays, one must understand its structural causality. The molecule features a carboxylic acid at the C4 position and hydroxyl groups at the C5 and C6 positions. In solution, the C6 hydroxyl group frequently undergoes tautomerization to form a pyrimidin-6-one (a lactam). This structural arrangement mimics the classic β-diketo acid (DKA) motif.

In biological systems, this dense network of oxygen atoms acts as a potent metal-chelating pharmacophore. By coordinating divalent cations (Mg²⁺ or Mn²⁺) in the catalytic core of viral metalloenzymes—such as HIV-1 integrase—the compound blocks the strand transfer step of viral DNA integration. However, this same hydrogen-bonding capacity causes strong intermolecular stacking in the solid state, rendering the compound poorly soluble in aqueous buffers at neutral or acidic pH. Therefore, primary solvation requires a strong, aprotic hydrogen-bond acceptor like anhydrous Dimethyl Sulfoxide (DMSO).

Mechanism A Pyrimidine-4-carboxylic Acid Pharmacophore B Mg2+ / Mn2+ Chelation (Integrase Active Site) A->B C Strand Transfer Inhibition (Block Viral DNA Insertion) B->C D Halt Viral Replication C->D

Mechanism of action of pyrimidine-based metal-chelating pharmacophores in viral inhibition.

Physicochemical Properties & Solubility Profiling

Before initiating stock preparation, review the quantitative physicochemical parameters. The table below summarizes the critical data required to calculate molarity and predict solvent interactions.

ParameterValue / Description
Chemical Name 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid
CAS Number 954241-09-9
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Primary Solvent (Stock) 100% Anhydrous DMSO
Max Solubility (DMSO) > 25 mg/mL (~100 mM)
Aqueous Solubility Poor at pH < 7.0; Requires pH > 7.4 or DMSO co-solvent
Storage (Solid) +4°C to +20°C, desiccated and protected from light
Storage (Solution) -20°C to -80°C (Single-use aliquots)

Self-Validating Protocol: Preparation of Stock Solutions

To ensure trustworthiness and reproducibility in downstream enzymatic or cell-based assays, this protocol is designed as a self-validating system . Quality control (QC) checkpoints are built directly into the workflow to prevent the use of degraded or incompletely solvated material.

Materials Required
  • Compound: 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (Powder, >98% purity).

  • Solvent: Anhydrous DMSO (Water content ≤ 0.005%). Causality Note: Water impurities in DMSO will trigger premature ionization and precipitation of the hydrophobic p-tolyl moiety.

  • Equipment: Analytical balance (0.01 mg readability), bath sonicator, sterile amber glass or opaque microcentrifuge tubes.

Step-by-Step Methodology: 10 mM Primary Stock Preparation
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation on the hygroscopic powder.

  • Weighing: Accurately weigh 2.46 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Agitation: Vortex the solution for 30 seconds at maximum speed.

  • Sonication: Place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality Note: Sonication provides the kinetic energy required to disrupt the strong intermolecular hydrogen bonds of the pyrimidin-6-one tautomer.

Quality Control & Aliquoting (Self-Validation Step)
  • Visual Inspection: Hold the tube against a strong light source. The solution must be completely transparent. If birefringence or micro-particulates are observed, continue sonication. Do not proceed until the solution is optically clear.

  • Analytical Verification (Optional but Recommended): Run a 1 µL sample via LC-MS to confirm that the molecular ion [M+H]⁺ = 247.22 m/z is intact and that no thermal degradation occurred during sonication.

  • Aliquoting: Dispense the 10 mM stock into single-use 50 µL or 100 µL aliquots using amber vials.

  • Storage: Immediately transfer aliquots to a -20°C or -80°C freezer. Causality Note: Repeated freeze-thaw cycles cause the dissolved compound to nucleate and precipitate. Single-use aliquots eliminate this risk.

Preparation of Aqueous Working Solutions
  • Thaw a single 10 mM DMSO aliquot at room temperature. Vortex briefly.

  • Dilute the stock directly into your assay buffer (e.g., 50 mM HEPES, pH 7.5, containing necessary Mg²⁺ cofactors).

  • Critical Rule: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. For a 100 µM final assay concentration, dilute the 10 mM stock 1:100 in buffer.

StockPrep A 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid (Solid Powder) B Weighing & Transfer (Analytical Balance) A->B C Primary Dissolution (100% Anhydrous DMSO) B->C D Sonication/Vortexing (Ensure Complete Solvation) C->D E Quality Control (Visual & LC-MS Check) D->E E->C Fail (Incomplete) F Aliquoting (Single-use Amber Vials) E->F Pass G Long-term Storage (-20°C, Protect from Light) F->G H Working Solution (Aqueous Buffer Dilution) G->H

Workflow for the preparation, quality control, and storage of pyrimidine-4-carboxylic acid stock.

References

  • Title: WO2007014352A3 - Antiviral phosphonate conjugates for inhibition of HIV Source: Google Patents (Gilead Sciences, Inc.) URL: [1]

  • Title: Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity Source: PubMed Central (PMC), National Institutes of Health URL: [Link][2]

  • Title: HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies Source: PubMed Central (PMC), National Institutes of Health URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Welcome to the technical support resource for the synthesis of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to overcome common synthetic challenges and significantly improve reaction yields and product purity.

The synthesis of dihydroxypyrimidine carboxylic acids is a cornerstone in the development of various therapeutic agents, notably as scaffolds for antiviral drugs.[1][2] However, the pathway to obtaining high yields of pure 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is often challenged by issues such as low conversion rates, competing side reactions, and difficult purification.

This document provides a structured approach to identifying and solving these problems, based on established principles of pyrimidine chemistry. The primary synthetic route discussed is the condensation of a 1,3-dicarbonyl compound with an amidine, a robust method for constructing the pyrimidine core.[3]

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<30%). What are the most common culprits? A: Persistently low yields are typically traced back to a few key areas. The most frequent causes are the purity and stability of your starting materials, the presence of moisture in the reaction, incorrect stoichiometry, and suboptimal reaction temperatures.[4][5] The amidine reagent, in particular, can be hygroscopic and its quality is critical.[6]

Q2: I'm observing a significant amount of unreacted starting materials via TLC analysis. How can I drive the reaction to completion? A: Incomplete conversion suggests that the reaction conditions are not optimal for your specific substrates. Consider incrementally increasing the reaction temperature and extending the reaction time, while carefully monitoring the progress with Thin Layer Chromatography (TLC) to avoid decomposition.[6][7] Ensuring your catalyst or base is active and present in the correct amount is also crucial. Sometimes, using a slight excess (1.1-1.2 equivalents) of the amidine can help drive the reaction to completion.[4]

Q3: The final product is impure and difficult to clean. What are the likely side products and what are the best purification strategies? A: Common impurities include byproducts from the self-condensation of the 1,3-dicarbonyl starting material and uncyclized open-chain intermediates.[3][5] The most effective purification method for this carboxylic acid is an acid-base extraction. This involves dissolving the crude product in a basic aqueous solution (e.g., NaHCO₃), washing with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid product.[8] Recrystallization from a suitable solvent system (e.g., water/methanol) can be used as a final polishing step.[9]

Q4: Why are anhydrous conditions so critical for this synthesis? A: The Pinner-style synthesis of pyrimidines and the stability of the amidine starting material are highly sensitive to water.[5] Amidines can hydrolyze, rendering them inactive for the cyclization reaction. Furthermore, key intermediates in the reaction pathway can be hydrolyzed in the presence of water, leading to the formation of unwanted byproducts and a significant reduction in yield.[6] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[5]

In-Depth Troubleshooting Guide

This section provides a detailed breakdown of specific problems, their root causes, and actionable solutions.

Problem 1: Low Conversion and/or Poor Yield

Low product yield is the most frequent challenge. The following workflow can help diagnose the underlying issue.

A Low Yield (<40%) B Check Reactant Quality & Stoichiometry A->B Start Here C Are starting materials pure and dry? Is amidine freshly prepared/handled? Is stoichiometry correct? B->C D Optimize Reaction Conditions B->D If Reactants OK H Yield Improved C->H Fix & Rerun E Screen Solvents (e.g., EtOH, Acetic Acid). Optimize Temperature (TLC monitoring). Verify Base/Catalyst Activity. D->E F Review Workup & Isolation D->F If Conditions OK E->H Fix & Rerun G Is product water-soluble? Is precipitation pH correct? Are mechanical losses minimized? F->G G->H Fix & Rerun

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause A: Reactant Purity and Stability

    • The Problem: p-Tolylamidine hydrochloride, a key starting material, is often hygroscopic and can degrade upon storage. Diethyl oxalacetate can undergo self-condensation or hydrolysis.

    • The Chemistry: Water hydrolyzes the amidine to the corresponding amide, which is unreactive in the desired cyclization pathway. This reduces the effective concentration of one of the key reactants.

    • Recommended Solutions:

      • Use High-Purity Reagents: Ensure all starting materials are of high purity and are thoroughly dried before use.[4]

      • Handle Amidine Carefully: Use freshly prepared or purified p-tolylamidine hydrochloride. If it has been stored, dry it under vacuum before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[4]

  • Potential Cause B: Suboptimal Reaction Conditions

    • The Problem: The choice of base, solvent, and temperature profoundly impacts the reaction rate and the formation of side products.[7]

    • The Chemistry: The reaction requires a base to deprotonate the amidine hydrochloride and facilitate the initial condensation. The solvent polarity affects the solubility of reactants and intermediates, influencing reaction kinetics. The temperature must be high enough to overcome the activation energy for cyclization but not so high that it promotes decomposition or side reactions.[10]

    • Recommended Solutions:

      • Base Selection: Sodium ethoxide in ethanol is a standard and effective base for this condensation. Ensure it is prepared fresh or properly titrated.

      • Solvent Screening: While ethanol is a common choice, other solvents like acetic acid have been shown to be effective for similar three-component reactions.[10]

      • Temperature Optimization: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC. If the reaction is sluggish, gradually increase the temperature to reflux.[10]

Problem 2: Formation of Significant Byproducts
  • Potential Cause A: Incomplete Cyclization

    • The Problem: Analysis of the crude product (e.g., by NMR or LC-MS) may reveal a significant amount of an open-chain intermediate where the amidine has added to the dicarbonyl compound but has not yet cyclized.

    • The Chemistry: The final ring-closing step to form the pyrimidine ring is an intramolecular nucleophilic attack, which has its own activation energy barrier.[5]

    • Recommended Solutions:

      • Increase Temperature/Reaction Time: Providing more thermal energy by increasing the temperature or allowing the reaction to proceed for a longer duration can help overcome the activation barrier for cyclization.[5]

      • Ensure Sufficient Base/Acid: In some systems, the final dehydration-cyclization step can be promoted by a stronger acid or base catalyst.[5]

Problem 3: Difficulty in Product Isolation and Purification
  • Potential Cause: Inefficient Workup Procedure

    • The Problem: The desired product is a carboxylic acid, but it also contains basic nitrogen atoms, giving it amphoteric properties. This can complicate its separation from starting materials and byproducts.

    • The Chemistry: The carboxylic acid group (-COOH) is acidic, while the pyrimidine ring nitrogens are basic. At a neutral pH, the molecule can exist as a zwitterion, potentially increasing its water solubility and making extraction difficult.

    • Recommended Solutions:

      • Controlled Acidification: After the saponification step, cool the reaction mixture and slowly add acid (e.g., 1M HCl) to protonate the carboxylate. The isoelectric point for such molecules is often in the pH 2-4 range. Monitor the pH carefully to find the point of maximum precipitation.

      • Utilize Acid-Base Extraction: For a cleaner product, perform a liquid-liquid extraction. After the reaction, dilute with water and a suitable organic solvent (e.g., ethyl acetate). Make the aqueous layer basic (pH ~8-9) with sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt. The layers can be separated, and the aqueous layer can be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is acidified (pH ~2-3) to precipitate the pure product, which is then collected by filtration.[8]

Visualized Reaction Pathway and Workflow

A clear understanding of the reaction sequence and experimental process is vital for success.

cluster_pathway Proposed Reaction Pathway A p-Tolylamidine C Condensation & Cyclization (Base, EtOH) A->C B Diethyl Oxalacetate B->C D Ethyl 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylate C->D E Saponification (LiOH or NaOH) D->E F 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid E->F

Caption: Proposed pathway for the target molecule synthesis.

A Reagent Preparation (Dry Solvents, Weigh Reagents) B Reaction Setup (Inert Atmosphere, Add Reagents) A->B C Reaction Monitoring (TLC Analysis) B->C D Quench & Workup (Acidification / Extraction) C->D E Product Isolation (Filtration / Recrystallization) D->E F Characterization (NMR, MS, m.p.) E->F

Caption: General experimental workflow from setup to analysis.

Optimized Experimental Protocol

This protocol synthesizes insights from related procedures to provide a robust starting point for optimization.[1]

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood.

Reagents and Stoichiometry
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
p-Tolylamidine HCl170.651.71 g10.01.0
Diethyl Oxalacetate188.181.88 g10.01.0
Sodium Metal22.990.51 g22.02.2
Anhydrous Ethanol46.0750 mL--
Lithium Hydroxide (LiOH)23.950.48 g20.02.0
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 50 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (0.51 g, 22.0 mmol) to the ethanol. The mixture will exotherm and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add p-tolylamidine hydrochloride (1.71 g, 10.0 mmol) followed by diethyl oxalacetate (1.88 g, 10.0 mmol).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The disappearance of the starting materials indicates the completion of the condensation.

  • Saponification: After cooling the reaction mixture to room temperature, add a solution of lithium hydroxide (0.48 g, 20.0 mmol) in 10 mL of water. Stir the mixture at room temperature overnight (12-16 hours) to hydrolyze the ethyl ester.

  • Workup and Isolation:

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Cool the remaining solution in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 10 mL) to aid in drying.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from a water-methanol mixture.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • PMC. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Retrieved from [Link]

  • PubMed. (2009). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in DMSO

Overview & Physicochemical Profiling 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that presents unique solvation challenges. Structurally, it possesses a highly po...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Physicochemical Profiling

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that presents unique solvation challenges. Structurally, it possesses a highly polar, hydrogen-bonding core (a pyrimidine ring with two hydroxyl groups and a carboxylic acid) coupled with a lipophilic, hydrophobic tail (the p-tolyl group). This amphiphilic nature means that while it requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the lipophilic regions, its polar functional groups often form extensive, highly stable intermolecular hydrogen-bonded networks in the solid state. Overcoming the crystal lattice energy of these networks is the primary hurdle in achieving high-concentration stock solutions.

Mechanistic Troubleshooting & FAQs

Q1: Why does my compound resist dissolution in pure DMSO, even though DMSO is a strong polar aprotic solvent? A1: The solubility of organic compounds in DMSO is dictated by the thermodynamic balance between1[1]. Because 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid contains multiple strong hydrogen-bond donors and acceptors, it forms rigid crystalline dimers or polymers. While DMSO is an excellent hydrogen-bond acceptor, it often struggles to break these lattices kinetically at room temperature without additional thermodynamic or acoustic energy.

Q2: Does the hydration state of my DMSO affect the solubility of this specific compound? A2: Yes, critically so. DMSO is highly hygroscopic. The uptake of atmospheric water significantly decreases the solvent's ability to solvate the hydrophobic p-tolyl moiety. Research demonstrates that2[2] from DMSO stock solutions. Always use fresh, anhydrous DMSO (≥99.9% purity) from a recently opened or septum-sealed bottle.

Q3: Can I use heat or sonication to force the compound into solution? A3: Yes. Sonication applies acoustic cavitation to physically break up solid aggregates, while3[3] required to overcome the kinetic barriers of the crystal lattice. Do not exceed 50°C to prevent thermal degradation of the pyrimidine core.

Q4: If standard heating and sonication fail, what chemical modifications can I make to the solvent system? A4: You can leverage the ionizable nature of the carboxylic acid group (estimated pKa ~3.5–4.5). By adding a stoichiometric amount of a non-nucleophilic organic base (such as Diisopropylethylamine - DIPEA) directly to the DMSO, you 4[4]. This ionic transformation violently disrupts the intermolecular hydrogen bonding, usually resulting in immediate dissolution.

Q5: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. How can I prevent this? A5: This phenomenon, known as "precipitation upon dilution," occurs when the hydrophobic p-tolyl group is exposed to a high-dielectric aqueous environment. To mitigate this:

  • Ensure the final aqueous buffer is at a pH > 7.0 to maintain the carboxylic acid in its ionized state.

  • Utilize a 5[5] (e.g., pre-diluting the DMSO stock with PEG300 and Tween-80) before introducing it to the aqueous phase.

Quantitative Solubility Optimization Data

The following table synthesizes expected solubility outcomes based on the physicochemical properties of pyrimidine-4-carboxylic acid derivatives under varying solvent conditions.

Solvent SystemAdditives / ConditionsExpected SolubilityMechanistic Rationale
Pure DMSO (Anhydrous) Room Temp, Vortexing< 5 mg/mLHigh crystal lattice energy prevents dissolution.
Pure DMSO (Anhydrous) Sonication + Heating (40°C)10 - 20 mg/mLKinetic barriers overcome by thermal and acoustic energy.
DMSO + 1 eq. DIPEA Room Temp> 50 mg/mLSalt formation (carboxylate anion) disrupts H-bonding networks.
DMSO (Hydrated/Old) Room Temp< 1 mg/mLWater uptake decreases solvating power for the hydrophobic p-tolyl group.
Aqueous Buffer (pH 7.4) 1% DMSO + 5% Tween-801 - 5 mg/mLSurfactant micelles encapsulate the hydrophobic p-tolyl ring, preventing precipitation.

Self-Validating Experimental Protocol

Objective: To prepare a stable, high-concentration (50 mM) stock solution of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in DMSO, verified for complete dissolution.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of the lyophilized compound into a sterile, amber microcentrifuge tube (amber is recommended to prevent potential photolytic degradation).

  • Solvent Addition: Working in a dry environment, add the calculated volume of3[3].

  • Mechanical Agitation: Vortex vigorously for 60 seconds to disperse the powder.

  • Thermal & Acoustic Disruption: Place the sealed tube in an ultrasonic water bath set to 37°C for 15 minutes.

  • Chemical Disruption (Conditional): If particulates remain visible, add 1.0 to 1.1 molar equivalents of Diisopropylethylamine (DIPEA). Vortex for an additional 2 minutes. The solution should transition to completely clear as the carboxylate salt is formed.

  • Self-Validation (Centrifugation Check): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. Causality note: The human eye often misses micro-suspensions. If a microscopic pellet is present after centrifugation, the compound is not fully dissolved, and the supernatant concentration is lower than calculated. If a pellet is present, repeat step 5 or add more solvent.

  • Storage: Aliquot the clear stock solution into single-use vials to 2[2]. Store immediately at -80°C.

  • Aqueous Dilution: For biological assays, pre-dilute the DMSO stock 1:10 into a co-solvent like PEG300, then dilute into the final aqueous assay buffer (ensuring buffer pH > 7.0), vortexing rapidly during addition to prevent local supersaturation.

Solubilization Workflow

SolubilityWorkflow Step1 Weigh 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid Step2 Add Fresh Anhydrous DMSO (Avoid Hygroscopic Uptake) Step1->Step2 Step3 Agitate: Vortex & Sonicate (15 min at 37°C) Step2->Step3 Decision1 Is Solution Completely Clear? Step3->Decision1 Step4 Add 1 eq. Organic Base (e.g., DIPEA) to Ionize Decision1->Step4 No Step5 Centrifuge at 10,000 x g (Check for microscopic pellet) Decision1->Step5 Yes Decision2 Is Solution Completely Clear? Step4->Decision2 Decision2->Step2 No (Re-evaluate) Decision2->Step5 Yes Success Store Aliquots at -80°C (Avoid Freeze-Thaw) Step5->Success Dilution Dilute into Assay Buffer (Use Co-solvents, pH > 7.0) Success->Dilution

Workflow for troubleshooting and optimizing DMSO solubility of pyrimidine-4-carboxylic acids.

References

  • Ziath. Samples in DMSO: What an end user needs to know. Retrieved from: [Link]

  • PubMed (NIH). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from: [Link]

Sources

Troubleshooting

Preventing thermal degradation of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS: 954241-09-9) (1[1]). This guide is designed for research scientists and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS: 954241-09-9) (1[1]). This guide is designed for research scientists and drug development professionals utilizing this compound, particularly in the context of synthesizing or assaying divalent metal-chelating inhibitors for viral enzymes like HIV integrase and HCV RNA-dependent RNA polymerase (2[2], 3[3]).

Because of its highly functionalized pyrimidine core, this compound is notoriously sensitive to thermal and oxidative stress. Below, we detail the mechanistic causes of degradation and provide self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample turn dark brown and lose its target mass during high-temperature reactions or prolonged storage in solution? A1: The degradation you are observing is driven by two distinct, parallel mechanisms inherent to the molecule's structure:

  • Auto-Oxidation: The 5,6-dihydroxy motif acts similarly to an enediol or catechol. In the presence of ambient oxygen—especially in alkaline solutions—it rapidly auto-oxidizes into a highly reactive pyrimidine-dione (quinone-like) species. This is a known vulnerability of dihydroxypyrimidines, which can have half-lives as short as 30 minutes in unbuffered, oxygenated aqueous environments (4[4]). The dark brown color is a visual indicator of polymerized quinone byproducts.

  • Thermal Decarboxylation: The carboxylic acid at the C4 position is highly activated. Because the resulting carbanion/radical intermediate is stabilized by the adjacent nitrogen and the electron-rich dihydroxy-substituted ring, heating the compound above 100 °C frequently results in the quantitative loss of CO₂ (-44 Da). This decarboxylation pathway is well-documented in the literature for 2-aryl-5,6-dihydroxypyrimidine-4-carboxylic acids (5[5]).

Q2: What are the exact environmental thresholds I should be aware of to prevent this? A2: To maintain compound integrity, adhere to the quantitative thresholds summarized in the table below.

Quantitative Degradation Profiles & Actionable Thresholds
Environmental ConditionPrimary Degradation MechanismKinetic Threshold / Half-LifeRecommended Action
Ambient Air (20–25 °C) Auto-oxidation (Quinone formation)~24–48 hours in solutionStore as lyophilized powder under Argon at -20 °C.
Mild Heating (60–80 °C) Accelerated Oxidation~2–4 hoursStrictly degas all solvents; use sealed Schlenk vessels.
High Heat (>100 °C) Thermal Decarboxylation (-44 Da)MinutesTransiently protect C4-COOH prior to heating.
Alkaline pH (>8.0) Base-catalyzed Oxidation< 30 minutesMaintain pH < 7.0 during aqueous handling/workup.

Part 2: Visualizing the Degradation Pathway

To conceptualize how environmental stressors attack the molecule, refer to the pathway diagram below. Understanding this branching causality is critical for selecting the correct intervention.

G A 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid B Thermal Stress (>80°C) + O2 A->B Unprotected Heating E Esterification & Argon Sparging A->E Preventive Protocol C Auto-Oxidation (Quinone Formation) B->C O2 Exposure / High pH D Decarboxylation (Loss of CO2) B->D Temp > 100°C F Stable Intermediate (Protected) E->F Safe Heating (>100°C)

Figure 1: Dual thermal degradation pathways and the transient protection mitigation strategy.

Part 3: Experimental Protocols

Q3: How can I prevent degradation when my synthetic workflow requires heating the compound above 80 °C (e.g., for cross-coupling or functionalization)? A3: You must implement a self-validating protection strategy. By transiently converting the C4-carboxylic acid to a methyl ester, you eliminate the driving force for decarboxylation. Furthermore, performing the reaction under strict Schlenk conditions prevents auto-oxidation.

Protocol: Transient Protection and Inert Processing

Step 1: Pre-reaction Degassing

  • Action: Transfer your reaction solvent (e.g., DMF or THF) to a Schlenk flask. Sparge with high-purity Argon for a minimum of 30 minutes.

  • Causality: Removing dissolved oxygen prevents the 5,6-dihydroxy groups from undergoing radical-mediated auto-oxidation when thermal energy is applied.

Step 2: Transient Esterification (C4-COOH Protection)

  • Action: Dissolve 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in a degassed Methanol/DCM mixture (1:4). Cool to 0 °C. Dropwise, add 1.2 equivalents of TMS-diazomethane. Stir for 30 minutes, then quench with a drop of glacial acetic acid. Concentrate under reduced pressure.

  • Self-Validating Check: Do not proceed to heating until you run an LC-MS aliquot. The target mass must shift by exactly +14 Da (indicating successful methyl ester formation). If you detect the original mass, or a mass of -44 Da (premature decarboxylation), the protection failed and the batch must be re-processed.

Step 3: High-Temperature Execution

  • Action: Resuspend the protected intermediate in your degassed reaction solvent. You may now safely heat the reaction mixture up to 120 °C under an Argon balloon or in a sealed tube.

  • Causality: The methyl ester acts as an electron-withdrawing sink that does not possess a labile proton, completely shutting down the thermal decarboxylation pathway.

Step 4: Mild Deprotection

  • Action: Once the high-temperature step is complete, cool the reaction to room temperature. Add 3 equivalents of LiOH (aq) in THF. Stir at 25 °C for 2 hours to hydrolyze the ester back to the active carboxylic acid.

  • Causality: LiOH provides mild, room-temperature saponification. Avoid using harsh bases (like NaOH at reflux) or extended times, as alkaline conditions combined with any trace oxygen will immediately trigger the oxidation pathway described in Q1.

References

  • NextSDS. "5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID - NextSDS".
  • ACS Chemical Reviews.
  • Wikipedia. "Divicine".
  • ACS Publications. "Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones".
  • Semantic Scholar / ARKIVOC. "Inhibitors of the hepatitis C virus RNA-dependent RNA polymerase".

Sources

Optimization

Optimizing solvent extraction for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating 5,6-Dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid .

This compound presents unique liquid-liquid extraction (LLE) challenges due to its highly polar core, amphoteric nature, and surfactant-like structural features. This guide will walk you through the causality behind extraction failures and provide a self-validating, step-by-step protocol to maximize your yield and purity.

Part 1: Physicochemical Profiling (The Causality of Extraction)

To successfully extract a molecule, we must first understand how it behaves in an aqueous environment. 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid contains a lipophilic tail (the p-tolyl group) and a highly polar, ionizable head (the dihydroxypyrimidine ring and carboxylic acid).

The partition coefficient ( LogP ) of this molecule is entirely dependent on the pH of the aqueous phase. If the pH is too high, the carboxylic acid deprotonates into a highly water-soluble anion. If the pH is too low, the pyrimidine nitrogens protonate into a water-soluble cation.

Table 1: Quantitative Physicochemical Data & Extraction Impact

PropertyEstimated ValueMechanistic Impact on LLE
Carboxylic Acid pKa​ ~2.5 – 2.8Requires an aqueous pH < 2.5 to neutralize the carboxylate anion. Structural analogs like orotic acid confirm this acidic range .
Dihydroxypyrimidine pKa​ ~5.7The hydroxyl groups remain protonated (neutral) at acidic pH levels, avoiding unwanted anionic solubility .
Pyrimidine Nitrogen pKa​ ~1.0 – 1.5Requires an aqueous pH > 1.5 to prevent the ring from becoming a water-soluble cation.
Optimal Extraction pH (pI) 1.8 – 2.2 This is the narrow isoelectric window where the molecule carries a net-zero charge, maximizing organic solubility.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting poor recovery in the organic phase when extracting with Dichloromethane (DCM) or Hexane? A: Dichloromethane and hexane lack the ability to act as strong hydrogen bond acceptors. The dihydroxypyrimidine core of your target molecule forms a tight hydration sphere with water molecules. To pull this compound into the organic phase, you must use a solvent capable of out-competing water for those hydrogen bonds . Actionable Fix: Switch your extraction solvent to Ethyl Acetate (EtOAc) , 2-Methyltetrahydrofuran (2-MeTHF) , or n-Butanol .

Q2: I adjusted the pH to 4.0, but the compound is still in the aqueous layer. What is the mechanism behind this? A: At pH 4.0, you are more than one full pH unit above the pKa​ of the carboxylic acid (~2.5). According to the Henderson-Hasselbalch equation, at pH 4.0, over 90% of your compound exists as a carboxylate anion. Charged species will not partition into an organic solvent. Actionable Fix: Lower the pH to 2.0 using 1M HCl to fully protonate the carboxylic acid without protonating the pyrimidine ring.

Q3: Even at pH 2.0 and using EtOAc, my yields are sub-optimal. How can I force the partition? A: You are encountering the limits of the compound's inherent aqueous solubility due to the dihydroxy groups. You must disrupt the aqueous hydration sphere by increasing the ionic strength of the water—a process known as "salting out" . Actionable Fix: Saturate your aqueous phase with solid Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) prior to adding your organic solvent. The water molecules will preferentially solvate the inorganic ions, driving your organic target into the EtOAc layer.

Q4: I'm observing a thick, persistent emulsion during phase separation. How do I resolve this? A: Your compound is a weak surfactant. The hydrophobic p-tolyl group wants to be in the organic phase, while the polar pyrimidine/carboxylic acid head wants to remain in the water, causing micelles to form at the interface. Actionable Fix: Do not shake the separatory funnel violently; instead, use a gentle rolling motion. If an emulsion has already formed, either filter the entire biphasic mixture through a pad of Celite or centrifuge the mixture at 3000 x g for 5 minutes to force phase separation.

Part 3: Standard Operating Procedure (SOP) - Optimized Extraction Workflow

This self-validating protocol ensures that the target molecule is chemically neutralized and thermodynamically driven into the organic phase.

Step 1: Aqueous Preparation & pH Adjustment

  • Transfer your crude aqueous reaction mixture to a beaker equipped with a magnetic stir bar.

  • Insert a calibrated pH meter probe into the solution.

  • While stirring moderately, add 1M HCl dropwise until the pH stabilizes exactly at 2.0 (± 0.2) . Self-Validation: If the solution turns cloudy during this step, it indicates the neutral species is precipitating, confirming you have hit the correct isoelectric point.

Step 2: Salting Out 4. Add solid NaCl to the pH-adjusted aqueous phase until saturation is reached (approximately 36 g of NaCl per 100 mL of aqueous solution at room temperature). 5. Stir for 10 minutes until no more salt dissolves.

Step 3: Solvent Partitioning 6. Transfer the saturated aqueous mixture to a separatory funnel. 7. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) . 8. Invert the funnel and gently vent the stopcock. Mix using a gentle, rolling end-over-end motion for 2 minutes to prevent emulsion formation.

Step 4: Phase Separation & Recovery 9. Secure the funnel to a ring stand and allow the phases to separate for 15 minutes. 10. Drain the lower aqueous layer into a secondary flask. Collect the upper organic layer (containing the product). 11. Repeat the extraction of the aqueous layer two more times with fresh EtOAc. 12. Combine all organic layers, wash once with a small volume of saturated brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the purified compound.

Part 4: Process Visualization

ExtractionWorkflow Start Crude Aqueous Mixture (Target Compound in Solution) pH pH Adjustment (Add 1M HCl to pH 1.8-2.2) Start->pH Salt Salting Out (Saturate with NaCl) pH->Salt Solvent Solvent Addition (Add EtOAc or 2-MeTHF) Salt->Solvent Mix Agitation & Partitioning (Gentle Rolling Motion) Solvent->Mix Phase Phase Separation (Settle or Centrifuge) Mix->Phase Org Organic Phase (Target Compound - EtOAc) Phase->Org Top Layer Aq Aqueous Phase (Waste & Inorganic Salts) Phase->Aq Bottom Layer

Optimized LLE workflow for isolating amphoteric pyrimidine-4-carboxylic acid derivatives.

Part 5: References

  • Orotic Acid | C5H4N2O4 | CID 967 Source: PubChem (National Institutes of Health) URL:[Link]

  • 4,6-Dihydroxypyrimidine - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

Troubleshooting

Troubleshooting HPLC peak tailing for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Focus Molecule: 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid Welcome to the Technical Support Center. Analyzing highly functionalized molecules like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. Analyzing highly functionalized molecules like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid presents a "perfect storm" of chromatographic non-idealities. This guide provides drug development professionals and analytical scientists with field-proven, mechanistic strategies to diagnose and resolve severe peak tailing.

Structural Liability Analysis

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. This specific pyrimidine derivative possesses three distinct structural liabilities that independently and synergistically degrade peak shape:

  • Multidentate Chelation Motif: The adjacent 5,6-hydroxyl groups combined with the 4-carboxylic acid create a highly potent binding pocket for electron-deficient metal ions (Fe³⁺, Al³⁺) present in silica matrices or stainless steel hardware.

  • Basic Pyrimidine Nitrogens: These nitrogen atoms act as hydrogen bond acceptors and can undergo secondary ion-exchange interactions with acidic, deprotonated silanol groups on the stationary phase.

  • Amphoteric pKa Profile: The carboxylic acid (pKa ~3.5–4.5) requires strict pH control to prevent partial ionization, which leads to multiple protonation states and split or tailing peaks.

Mechanisms Molecule 5,6-Dihydroxy-2-p-tolyl- pyrimidine-4-carboxylic acid Moiety1 5,6-Dihydroxy & Carboxylic Acid Molecule->Moiety1 Moiety2 Pyrimidine Nitrogens Molecule->Moiety2 Moiety3 Carboxylic Acid Molecule->Moiety3 Mech1 Metal Chelation (Fe3+, Al3+ in silica/hardware) Moiety1->Mech1 forms complexes with Mech2 Ion-Exchange / H-Bonding with Deprotonated Silanols Moiety2->Mech2 interacts with Mech3 Partial Ionization at mid-pH ranges Moiety3->Mech3 deprotonates causing Sol1 Passivation / Chelating Additives (EDTA, Medronic Acid) Mech1->Sol1 resolved by Sol2 End-capped / Type B Silica Acidic pH (<3.0) Mech2->Sol2 resolved by Sol3 Strong Acidic Buffer (e.g., 0.1% Formic Acid/TFA) Mech3->Sol3 resolved by

Mechanisms of secondary interactions and targeted chromatographic solutions.

Diagnostic Workflow

Do not guess the root cause of peak tailing; systematically isolate it. Use the following logical workflow to determine whether the issue is physical (system-wide) or chemical (analyte-specific).

Workflow Start Observe Peak Tailing for Target Molecule CheckPeaks Are all peaks tailing? Start->CheckPeaks Physical Physical/System Issue (Void, Frit, Overload) CheckPeaks->Physical Yes Chemical Chemical Interaction (Silanol, Chelation, pH) CheckPeaks->Chemical No ActionPhys Replace Frit/Guard or Reduce Injection Vol Physical->ActionPhys CheckChelation Is chelation suspected? (Dihydroxy/COOH) Chemical->CheckChelation End Symmetrical Peak Achieved ActionPhys->End ActionChela Add EDTA/Medronic Acid or use PEEK hardware CheckChelation->ActionChela Yes CheckPH Is pH optimized? (Target pKa ± 2) CheckChelation->CheckPH No ActionChela->CheckPH ActionPH Adjust mobile phase pH (e.g., pH 2.5 with TFA) CheckPH->ActionPH No CheckPH->End Yes ActionPH->End

Diagnostic workflow for identifying and resolving HPLC peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this specific molecule tail more severely than simpler pyrimidines? A: The tailing is multifactorial. While simple pyrimidines primarily suffer from 1[1] causing secondary ion-exchange interactions, your molecule also features a 5,6-dihydroxy-4-carboxylic acid motif. This creates a powerful multidentate chelating agent that binds strongly to electronegative metal ions (like bivalent iron and trivalent aluminum) in the silica matrix or stainless steel flow path[2].

Q2: How do I differentiate between metal chelation and silanol interactions? A: You must utilize a self-validating diagnostic test, such as the Dihydroxynaphthalene Efficiency Ratio Test (DERT)[2]. By injecting a mixture of a known chelator and a non-chelator, you can isolate the variable. If only the chelator tails, the root cause is active metal sites[3]. If both exhibit good peak shape but basic analytes tail, the root cause is silanol activity. (See Protocol A below).

Q3: What is the optimal mobile phase pH for this compound? A: The carboxylic acid has an estimated pKa of ~3.5–4.5. To prevent partial ionization—which causes peak distortion due to the presence of multiple protonation states—the mobile phase pH must be maintained at least two units below its pKa (e.g., pH 2.0–2.5)[4]. Furthermore, highly acidic mobile phases trigger a 5[5], neutralizing the surface charge of the stationary phase and preventing interaction with the pyrimidine nitrogens.

Q4: What if all peaks in my chromatogram are tailing or fronting? A: If all peaks exhibit similar distortion, the issue is physical, not chemical. This typically indicates6[6].

Self-Validating Experimental Protocols

Protocol A: DERT Diagnostic & Metal Passivation

Causality: 2,3-dihydroxynaphthalene (2,3-DHN) forms chelating complexes with metal ions, whereas the 2,7-isomer (2,7-DHN) cannot due to steric constraints. This protocol validates the presence of metal contamination and provides a mitigation strategy.

Step-by-Step Methodology:

  • Diagnostic Injection: Prepare a mixed standard of 2,3-DHN and 2,7-DHN (10 µg/mL each in mobile phase). Inject 10 µL onto the analytical column.

  • Calculate Asymmetry ( As​ ): Measure the asymmetry factor for both peaks.

    • Validation Gate: If As​ (2,3-DHN) > 1.5 while As​ (2,7-DHN) ≤ 1.2, your system has active metal sites[2]. Proceed to Step 3.

  • System Passivation: Remove the analytical column. Flush the HPLC system (lines, autosampler, pump) with 20% Nitric Acid for 30 minutes to passivate stainless steel components, followed by copious amounts of LC-MS grade water.

  • Mobile Phase Modification: Add a chelating masking agent to the mobile phase. Use 5–10 µM EDTA (for UV detection) or 0.1–0.5 µM Medronic acid (for LC-MS compatibility). These agents bind to trace metals faster than your analyte, masking the active sites[3].

  • Hardware Optimization: Replace stainless steel inlet frits with PEEK (Polyether ether ketone) frits to permanently eliminate flow-path metals[1].

Protocol B: pH Optimization & Silanol Masking

Causality: Residual silanols (pKa ~4.5) deprotonate and bind to the pyrimidine nitrogens. Lowering the pH neutralizes silanols and fully protonates the analyte's carboxylic acid, preventing multi-state elution.

Step-by-Step Methodology:

  • Buffer Selection: Weigh the appropriate amount of KH₂PO₄ to prepare a 25 mM aqueous solution. Phosphate provides excellent buffering capacity at low pH (pKa1 = 2.15).

  • Strict pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add concentrated Phosphoric Acid (H₃PO₄) dropwise while stirring until the pH meter reads exactly 2.0 ± 0.1[7]. Critical: Always measure pH before adding the organic modifier.

  • Column Selection: Ensure the use of a high-purity, Type B silica column with dense end-capping to physically block access to residual silanols[6].

  • Validation: Inject 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. Calculate the USP Tailing Factor ( Tf​ ). A successful mitigation will yield a Tf​ between 0.9 and 1.2.

Quantitative Data Presentation

The following table summarizes the expected impact of targeted troubleshooting interventions on the USP Tailing Factor ( Tf​ ) for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid.

Experimental ConditionPrimary Mechanism AddressedInitial Tf​ (Expected)Post-Intervention Tf​ (Expected)Resolution Status
Standard C18, pH 5.0 Baseline (Unmitigated interactions)2.80 - 3.50N/ASevere Tailing
pH 2.0 Phosphate Buffer Silanol masking & COOH protonation2.801.65Partial Improvement
Addition of 10 µM EDTA Metal chelation masking1.651.15Optimal
PEEK Hardware + pH 2.0 Elimination of flow-path metals2.801.05Optimal

References

  • ResearchGate. "Retention behavior of cationic aluminium chelate with o,o'-dihydroxyazobenzene in HPLC". 5

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".1

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". 6

  • Stepbio (Kromasil). "Kromasil – for your analytical HPLC". 2

  • LC/TS Bible. "Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography". 3

  • Benchchem. "Overcoming peak tailing for Methyl prednisolone-16-carboxylate in reverse-phase HPLC". 4

  • Benchchem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids". 7

Sources

Optimization

Technical Support Center: Navigating and Overcoming False Positives in Assays with 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in validating potential hits and troubleshooting false positives, with a specific focus on assays...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in validating potential hits and troubleshooting false positives, with a specific focus on assays involving 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. This guide is designed to provide a logical, in-depth framework for ensuring the scientific integrity of your experimental results.

Introduction: The Challenge of False Positives

In the quest for novel therapeutics, high-throughput screening (HTS) is an invaluable tool. However, a significant challenge in HTS is the prevalence of false positives—compounds that appear to have the desired biological activity but are, in fact, artifacts of the assay technology. These "Pan-Assay Interference Compounds" (PAINS) can lead to a considerable waste of time and resources.[1][2]

Our focus here, 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, as a member of the pyrimidine class of compounds, possesses a chemical scaffold that is a common feature in many bioactive molecules.[3] However, certain structural motifs within this class can be associated with assay interference. This guide will walk you through a systematic approach to determine if the observed activity of this compound is genuine and how to mitigate potential false positives.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when working with 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid and encountering unexpected results.

Q1: My initial screen shows potent inhibition with 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. Could this be a false positive?

A1: It is certainly a possibility. Initial hits from a primary screen, especially with novel compounds, should always be approached with a healthy dose of skepticism. False positives can arise from various mechanisms, including but not limited to compound aggregation, interference with the assay's detection method (e.g., fluorescence), inherent reactivity of the compound, or redox activity.[4] Pyrimidine derivatives, in some cases, have been noted for their potential to interfere with assays.[5]

Q2: What are the most common reasons a compound like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid might give a false positive result?

A2: Based on the chemical structure, several potential mechanisms could be at play:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[4]

  • Fluorescence Interference: The pyrimidine core in some derivatives can exhibit intrinsic fluorescence, which could interfere with fluorescence-based assays.[6][7][8]

  • Redox Activity: The dihydroxy-pyrimidine moiety has the potential for redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), especially in the presence of reducing agents common in assay buffers (e.g., DTT).[9] This can lead to non-specific protein modification or interference with assay components.

  • Chemical Reactivity: While less common for this specific scaffold, some compounds can be inherently reactive and covalently modify the target protein or other assay components.[4]

Q3: How can I quickly check for compound aggregation?

A3: A simple and effective method is to include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is a strong indication that the inhibition is due to aggregation.[4]

Q4: My assay has a fluorescent readout. What's the first step to rule out interference?

A4: You should run a control experiment where you measure the fluorescence of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid alone in the assay buffer, without the enzyme or substrate. This should be done at the same excitation and emission wavelengths as your main experiment. A high background signal from the compound itself is a red flag for fluorescence interference.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to systematically investigate and validate the activity of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid.

Issue 1: Suspected Compound Aggregation

Causality: Small molecules, particularly those with planar aromatic rings, can self-associate at micromolar concentrations to form colloidal aggregates. These aggregates can sequester and denature proteins in a non-specific manner, leading to apparent enzyme inhibition.

Caption: Workflow to diagnose aggregation-based false positives.

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in both the standard and the detergent-containing buffer.

  • Assay Performance: Run your standard enzyme inhibition assay in parallel using both sets of compound dilutions.

  • Data Analysis: Plot the dose-response curves for both conditions. A significant rightward shift in the IC₅₀ value in the presence of Triton X-100 indicates that the compound is likely an aggregator.

Issue 2: Potential Interference with Assay Signal

Causality: The compound itself may absorb light or fluoresce at the wavelengths used for detection, leading to an artificially high or low signal that is independent of the biological target's activity.

Caption: Workflow for identifying and mitigating signal interference.

  • Prepare Compound Dilutions: Prepare a serial dilution of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid in your assay buffer.

  • Plate Setup: In a microplate, add the compound dilutions to wells. Include wells with buffer only (blank) and a positive control for your assay's signal if applicable.

  • Read Plate: Use a plate reader to measure the absorbance or fluorescence at the same wavelengths used in your primary assay.

  • Analysis: Compare the signal from the compound-containing wells to the blank. A concentration-dependent increase in signal that is significant relative to your assay window suggests interference.

Issue 3: Ruling Out Non-Specific Activity Through Orthogonal and Counter-Assays

Causality: True inhibitors should specifically interact with the intended target. False positives often show activity across multiple, unrelated assays. Orthogonal and counter-assays are crucial for confirming target-specific engagement.[6][10]

Assay TypePurposeExample for a Kinase Target
Primary Assay Initial hit identificationFluorescence-based kinase activity assay
Orthogonal Assay Confirm hit with a different detection methodLabel-free assay like Surface Plasmon Resonance (SPR) to measure direct binding
Counter-Assay Rule out non-specific inhibitionAssay with an unrelated enzyme to check for promiscuous activity
  • Immobilize Target: Covalently immobilize your purified target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid over the chip surface.

  • Measure Binding: Detect changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the target.

  • Data Analysis: Analyze the binding sensorgrams to determine the association (k_on) and dissociation (k_off) rates, and calculate the binding affinity (K_D). A specific and saturable binding event provides strong evidence of a direct interaction.

Part 3: Summary and Recommendations

When working with a novel compound like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, a systematic and multi-faceted approach to hit validation is paramount. The absence of pre-existing data on its potential for assay interference makes it a perfect candidate for the rigorous application of the principles outlined in this guide.

Key Takeaways:

  • Always Validate: Never assume a primary hit is a true positive without further validation.

  • Start Simple: Begin with straightforward checks for common interference mechanisms like aggregation and signal interference.

  • Employ Orthogonal Methods: Use assays with different detection principles to confirm the biological activity is not an artifact of the primary assay format.[3][6]

  • Confirm Direct Binding: Utilize biophysical techniques like SPR to provide definitive evidence of a direct interaction between the compound and the target protein.[6]

By following these troubleshooting guides and experimental protocols, you can confidently distinguish between genuine hits and false positives, ensuring the integrity and success of your drug discovery program.

References

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Kubota, Y., et al. (2013). Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. Journal of Organic Chemistry, 78(14), 7058-67. [Link]

  • Lin, C. W., et al. (2004). Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Journal of the American Chemical Society, 126(46), 15082-15083. [Link]

  • Longo, A., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Chemistry, 1(1), 1-3. [Link]

  • PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. [Link]

  • Saeed, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6337. [Link]

  • Axxam. From gene to validated and qualified hits. [Link]

  • PubChem. 5,6-Dihydroxy-2-[4-(thiophene-2-carbonylamino)-2-thienyl]pyrimidine-4-carboxylic acid. [Link]

  • ResearchGate. Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. [Link]

  • NextSDS. 5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID. [Link]

  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1913. [Link]

  • ChemicalCell. 5,6-Dihydroxy-2-Methyl-Pyrimidine-4-Carboxylic Acid CAS NO 90109-74-3. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • ResearchGate. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]

  • Stegeman, R. A., et al. (2017). Protein-Structure Assisted Optimization of 4,5-Dihydroxypyrimidine-6-Carboxamide Inhibitors of Influenza Virus Endonuclease. Scientific Reports, 7, 17132. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • ResearchGate. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

  • Chemsrc. 5,6-DIHYDROXY-2-METHYL-PYRIMIDINE-4-CARBOXYLIC ACID. [Link]

  • PubChemLite. 5,6-dihydroxy-2-(3-isoquinolyl)pyrimidine-4-carboxylic acid. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • AIP Publishing. Luminescence of Pyrimidines, Purines, Nucleosides, and Nucleotides at 77°K. The Effect of Ionization and Tautomerization. [Link]

  • Ismail, A. A., & Barth, J. H. (2001). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. BMJ, 323(7315), 705-706. [Link]

  • Soares, K. M., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. PLoS One, 9(5), e97011. [Link]

  • Wikipedia. Alloxan. [Link]

  • MDPI. Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of NMR Chemical Shift Data for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid

This guide provides a comprehensive framework for the validation of Nuclear Magnetic Resonance (NMR) chemical shift data for the novel compound, 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. In the absence of a p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Nuclear Magnetic Resonance (NMR) chemical shift data for the novel compound, 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. In the absence of a pre-existing experimental spectral database for this specific molecule, this document outlines a robust validation strategy. This strategy integrates theoretical predictions, comparative analysis with structurally related compounds, and rigorous experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in their structural elucidation of novel pyrimidine derivatives.

The Imperative of Rigorous NMR Data Validation

In the landscape of drug discovery and medicinal chemistry, pyrimidine derivatives are a cornerstone class of heterocyclic compounds.[1][2] Their prevalence in biologically active molecules necessitates unambiguous structural characterization, for which ¹H and ¹³C NMR spectroscopy are indispensable tools.[1] However, for a novel compound like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, the acquired NMR data must be meticulously validated to ensure its accuracy and reliability. This validation process is not merely a procedural step but a critical component of scientific integrity, ensuring that downstream applications are built on a solid structural foundation.

This guide will navigate the validation process through a multi-pronged approach, emphasizing the synergy between experimental data acquisition and computational verification.

Part 1: Experimental Data Acquisition Protocol

A self-validating experimental protocol is the first line of defense against erroneous spectral interpretation. The following details the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid.

Sample Preparation and Solvent Selection

The choice of solvent is critical as it can influence chemical shifts.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to the presence of hydroxyl and carboxylic acid protons, which are more likely to be observable in this solvent.

Protocol:

  • Accurately weigh approximately 5-10 mg of the synthesized 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy Parameters

Proton NMR provides crucial information about the electronic environment and connectivity of protons in the molecule.[1]

ParameterRecommended ValueRationale
Spectrometer Frequency≥400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse SequenceStandard single-pulse (zg30)A simple and robust pulse sequence for quantitative measurements.
Spectral Width-2 to 14 ppmTo encompass the aromatic, hydroxyl, and carboxylic acid protons.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1)5 secondsA longer delay ensures full relaxation of all protons for accurate integration.
Acquisition Time (AQ)2-4 secondsTo ensure good digital resolution.
¹³C NMR Spectroscopy Parameters

Carbon-13 NMR is essential for elucidating the carbon framework of the molecule.[1]

ParameterRecommended ValueRationale
Spectrometer Frequency≥101 MHzCorresponding to the ¹H frequency for optimal sensitivity.
Pulse SequenceProton-decoupled (zgpg30)To simplify the spectrum and enhance sensitivity.[1]
Spectral Width0 to 200 ppmTo cover the expected range of aliphatic and aromatic carbons, as well as the carboxyl carbon.[5][6]
Number of Scans≥1024Necessary due to the low natural abundance of the ¹³C isotope.[1]
Relaxation Delay (D1)2-5 secondsTo allow for the typically longer relaxation times of quaternary carbons.

Part 2: Computational Chemical Shift Prediction

In the absence of experimental data for direct comparison, computational methods serve as a powerful validation tool.[3][7] Density Functional Theory (DFT) calculations, in particular, can provide reasonably accurate predictions of ¹H and ¹³C NMR chemical shifts.[3]

Workflow for Computational Prediction:

Caption: Integrated workflow for NMR data validation.

This comprehensive approach, which combines meticulous experimental technique with the predictive power of computational chemistry and the empirical knowledge from related structures, provides a robust framework for the validation of NMR data for novel compounds like 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. This ensures a high degree of confidence in the assigned structure, which is paramount for subsequent research and development activities.

References

  • M.D. Cheeseman, et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry. Available at: [Link]

  • S. Ferla, et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]

  • S. S. R. Sonti, et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • J. M. Espinosa, et al. (2016). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC. Available at: [Link]

  • S. Ferla, et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. MDPI. Available at: [Link]

  • SpectraBase. 4-Keto-6-(p-tolyl)-2-thioxo-1H-pyrimidine-5-carbonitrile. SpectraBase. Available at: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • A. R. Martinez, et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC. Available at: [Link]

  • D. Arhangelskis, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Available at: [Link]

  • G. M. D. D. C. M. D. F. G. M. D. M. M. R. S. S. F. S. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). NP-MRD. Available at: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • NextSDS. 5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID. NextSDS. Available at: [Link]

  • J. H. Kristensen, et al. (2024). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Magnetic Resonance. Available at: [Link]

  • PubChem. 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • H. Friebolin (2010). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. Available at: [Link]

  • T. Asakura, et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

For professionals in research, scientific, and drug development fields, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship....

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, scientific, and drug development fields, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary principle is mandated. The chemical must be treated as hazardous waste, adhering to the stringent protocols outlined herein to ensure the safety of personnel and compliance with environmental regulations.

Hazard Assessment: An Evidence-Based Precautionary Approach

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid belongs to two chemical classes: pyrimidine derivatives and carboxylic acids. This classification informs our understanding of its potential hazards.

  • Pyrimidine Derivatives: Many compounds in this class are biologically active and can present health hazards. Safety data for related compounds, such as 4,6-Dihydroxypyrimidine, indicate risks of skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system).[1] Therefore, it is prudent to assume this compound may have similar toxicological properties.

  • Carboxylic Acids: The carboxylic acid group (-COOH) can impart corrosive properties.[2] These compounds are weak acids but may react with bases and corrode metals.[2] Storage in metal cabinets should be avoided.[2]

Given these characteristics, the compound must be handled as if it is toxic, an irritant, and potentially corrosive. All disposal actions must be predicated on this conservative assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related activity, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3] The minimum required PPE is based on the potential hazards identified.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting chemical safety goggles.Protects against splashes and potential airborne particles.[1][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact with the chemical.[3]
Skin & Body Protection A laboratory coat and long-sleeved clothing.Minimizes the risk of accidental skin exposure.[3]
Respiratory Protection Not typically required for small quantities handled with proper engineering controls.All handling and preparation for disposal should occur in a well-ventilated area or, preferably, a chemical fume hood to reduce inhalation risk.[3][4]
Step-by-Step Disposal Protocol: Ensuring "Cradle-to-Grave" Management

The disposal of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid must follow the "cradle-to-grave" hazardous waste management principle enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Identification and Segregation

  • Classification: This compound must be managed as a hazardous chemical waste.[4]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with bases or other reactive chemicals.[2] Keep solid and liquid waste forms separate.

Step 2: Waste Accumulation and Containerization

  • Solid Waste:

    • Collect dry powder waste, contaminated lab paper, and used PPE in a designated, durable, leak-proof container.

    • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste (Solutions):

    • If the compound is in a solution, collect it in a compatible, leak-proof liquid waste container.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Contaminated Sharps:

    • Any needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[4]

Step 3: Labeling

  • Properly label the waste container immediately upon adding the first quantity of waste.[4]

  • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid."

  • Include the accumulation start date and any known hazard characteristics (e.g., "Irritant," "Toxic").

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic, such as a satellite accumulation area (SAA).[4]

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is kept closed at all times except when adding waste.

  • Using secondary containment (such as a larger, chemically resistant bin) is a best practice to contain potential leaks.[3]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Waste must be disposed of through a licensed hazardous waste facility. Your EHS office will manage this process, ensuring all transportation and documentation requirements, such as the hazardous waste manifest system, are met.[6]

Disposal_Workflow Figure 1: Disposal Workflow for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Chemical Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Form (Solid vs. Liquid vs. Sharps) ppe->segregate container Select Compatible, Leak-Proof Waste Container segregate->container labeling Label Container: 'Hazardous Waste' & Full Chemical Name container->labeling store Store Sealed Container in Designated Satellite Accumulation Area labeling->store containment Use Secondary Containment store->containment ehs_contact Contact EHS for Waste Pickup containment->ehs_contact end_node End: Proper Disposal by Licensed Facility ehs_contact->end_node

Caption: Workflow for the proper disposal of hazardous chemical waste.

Spill and Emergency Procedures

A clear and rehearsed emergency plan is critical for mitigating the risks associated with accidental spills.[7]

  • Evacuation: In the event of a significant spill, immediately evacuate the area.[3]

  • Control & Communication:

    • Alert colleagues and your laboratory supervisor.

    • If the spill is large or involves a volatile solution, contact your institution's EHS or emergency response team.

  • Cleanup (for minor spills only):

    • If you are trained and it is safe to do so, manage the spill.

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for large liquid spills.

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]

    • Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

Regulatory and Safety Compliance

Adherence to federal and institutional guidelines is mandatory.

  • Environmental Protection Agency (EPA): The EPA's RCRA program governs the entire lifecycle of hazardous waste, from generation to final disposal.[5] Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines specific requirements for accumulation time limits and reporting.[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120), ensure worker safety.[10][11] These standards mandate proper training, hazard communication, and the availability of safety plans and PPE.[7][12]

By following this comprehensive guide, researchers and laboratory professionals can ensure that 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is managed and disposed of in a manner that is safe, responsible, and compliant with the highest standards of scientific integrity.

References

  • NextSDS. 5,6-DIHYDROXY-2-P-TOLYL-PYRIMIDINE-4-CARBOXYLIC ACID. [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid
Reactant of Route 2
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid
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